

# 2-Chloroethanamine-d4 hydrochloride CAS number and chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloroethanamine-d4hydrochloride

Cat. No.: B1146207

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## Technical Guide: 2-Chloroethanamine-d4 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroethanamine-d4 hydrochloride, a deuterated analog of 2-chloroethylamine hydrochloride. Due to the limited availability of in-depth technical data for the deuterated compound, this guide leverages detailed information available for its non-deuterated counterpart as a reference for experimental protocols and potential applications.

## Core Compound Details

Property	Value	Citation
Chemical Name	2-Chloroethan-1,1,2,2-d4-amine Hydrochloride	[1][2]
CAS Number	172333-26-5	[1][2]
Molecular Formula	C <sub>2</sub> H <sub>3</sub> D <sub>4</sub> Cl <sub>2</sub> N	[3]
Molecular Weight	120.01 g/mol	[3]
Synonyms	2-Chloroethyl-d4-amine HCl	
Chemical Structure	Cl-CD <sub>2</sub> -CD <sub>2</sub> -NH <sub>2</sub> ·HCl	
Unlabeled CAS Number	870-24-6	[2]

## Physicochemical Properties (of non-deuterated analogue)

Property	Value	Citation
Appearance	White to off-white crystalline powder	[4]
Solubility	Soluble in water and methanol	[4]
Melting Point	140-150 °C	
Ionic Chloride Content	29.0 – 32.1% w/w	[4]
Water Content	NMT 1.0% w/w	[4]
Assay (Titrimetry)	98.0 – 102.0% w/w (on anhydrous basis)	[4]

## Synthesis Protocols (for non-deuterated 2-Chloroethylamine hydrochloride)

The synthesis of 2-chloroethylamine hydrochloride is well-documented and primarily involves the reaction of ethanolamine with a chlorinating agent.[4] Two common methods are detailed

below.

## Reaction with Thionyl Chloride

This method is favored for its mild reaction conditions and high yields.[\[1\]](#)

Experimental Protocol:

- Mix monoethanolamine hydrochloride, dimethylformamide, and benzene and heat the mixture to 75-80°C.[\[5\]](#)
- Slowly add thionyl chloride dropwise to the reaction mixture over several hours at the same temperature.[\[5\]](#)
- Continue the reaction at the same temperature for an additional hour after the addition is complete.[\[5\]](#)
- Upon completion, cool the mixture and add water to separate the aqueous layer containing the product.[\[5\]](#)

Parameter	Value	Citation
Reactants	Monoethanolamine hydrochloride, Thionyl chloride	<a href="#">[5]</a>
Solvent	Benzene	<a href="#">[5]</a>
Catalyst	Dimethylformamide	<a href="#">[5]</a>
Temperature	75-80°C	<a href="#">[5]</a>
Yield	98%	<a href="#">[5]</a>

## Reaction with Hydrogen Chloride

This method is noted for its high purity and yield, although it may require pressure and has longer reaction times.[\[6\]](#) A patented method utilizing an organic acid catalyst has been shown to improve reaction efficiency.

Experimental Protocol:

- Use ethanolamine as the raw material and an organic acid (e.g., propionic acid, butyric acid) as a catalyst.[6]
- Introduce hydrogen chloride gas as the chlorination reagent.[6]
- Heat the reaction mixture to 120-160°C for 2-5 hours.[6]
- After the reaction, cool the mixture and add absolute ethanol to precipitate the product.[6]
- Filter and dry the resulting solid to obtain 2-chloroethylamine hydrochloride.[6]

Parameter	Value	Citation
Reactants	Ethanolamine, Hydrogen chloride	[6]
Catalyst	Organic acid (e.g., propionic acid)	[6]
Temperature	120-160°C	[6]
Reaction Time	2-5 hours	[6]
Yield	~90%	[6]
Purity (GC)	>99%	[6]

## Analytical Methods (for non-deuterated analogue)

A high-performance liquid chromatography (HPLC) method has been developed for the detection of 2-chloroethylamine hydrochloride and its impurities.[7]

Parameter	Description	Citation
Instrument	High-Performance Liquid Chromatograph with UV detector	[7]
Column	Agilent Zorbax SB-CN (150mm x 4.6mm, 3.5µm)	[7]
Mobile Phase A	10mM K <sub>2</sub> HPO <sub>4</sub> aqueous solution (pH 8.0)	[7]
Mobile Phase B	Acetonitrile	[7]

## Applications in Research and Development

2-Chloroethylamine hydrochloride and its deuterated analog are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.[4][8] The presence of both a reactive chlorine atom and an amino group makes it a versatile building block.[1]

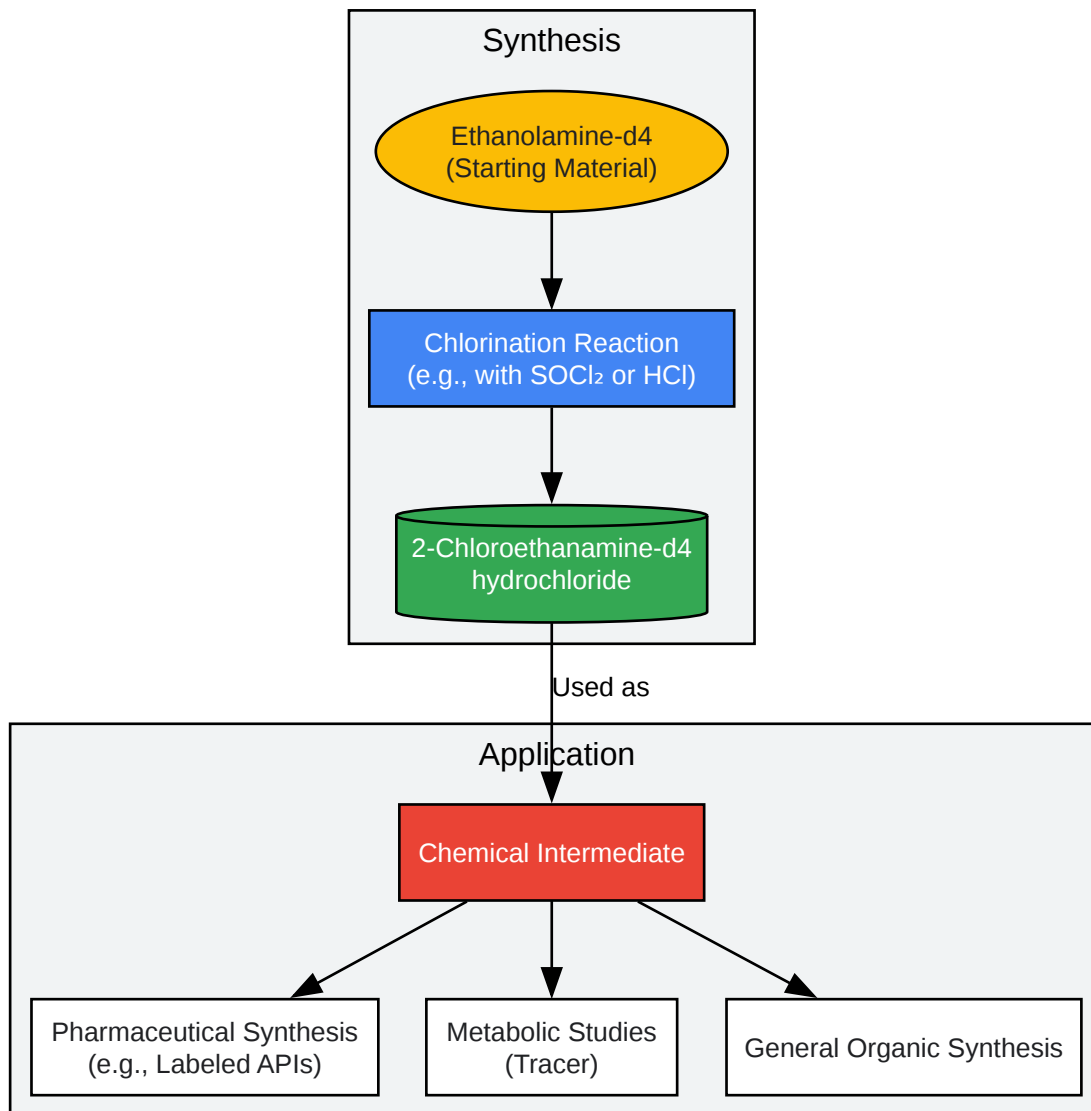
Key Applications (of non-deuterated analogue):

- **Active Pharmaceutical Ingredient (API) Synthesis:** It is a key intermediate in the synthesis of various drugs, including the antidepressant fluvoxamine maleate and the anticancer agent ifosfamide.[4][5]
- **Derivatizing Reagent:** Used as a derivatizing agent for amino acids, dipeptides, and nucleotides.[4][8]
- **Chemical Modification:** Employed in the chemical modification of polymers like chitosan to enhance their biological activities.[5]

The deuterated form, 2-Chloroethanamine-d<sub>4</sub> hydrochloride, is particularly useful in pharmacokinetic and metabolic studies of drugs, where the deuterium label can act as a tracer.[3][9]

## Logical Workflow

## Synthesis and Application of 2-Chloroethanamine-d4 hydrochloride



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Caption: Logical workflow for the synthesis and application of 2-Chloroethanamine-d4 hydrochloride.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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